molecular formula C8H7BrFNO2 B1420903 Ethyl 3-bromo-5-fluoroisonicotinate CAS No. 1214335-25-7

Ethyl 3-bromo-5-fluoroisonicotinate

Cat. No. B1420903
M. Wt: 248.05 g/mol
InChI Key: KDHLLUHMPGJYDM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-fluoroisonicotinate is a chemical compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 . It is used in various fields of research and industry.


Synthesis Analysis

The synthesis of Ethyl 3-bromo-5-fluoroisonicotinate involves the reaction of 3-bromo-5-fluoropyridine with lithium diisopropylamine in dry THF at -78° C . The reaction mixture is then diluted with EtOAc, washed with saturated NH4Cl/water, brine, dried over anhydrous Na2SO4, filtered and concentrated to give the crude product .


Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-5-fluoroisonicotinate consists of a pyridine ring substituted with bromo and fluoro groups at the 3rd and 5th positions respectively . The pyridine ring is also substituted with an ethyl ester group at the 4th position .


Physical And Chemical Properties Analysis

Ethyl 3-bromo-5-fluoroisonicotinate is a liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

Electrolytic Partial Fluorination

Ethyl 3-bromo-5-fluoroisonicotinate and related compounds have been explored in the context of electrolytic partial fluorination. Notably, anodic fluorinations of ethyl isonicotinate have been conducted to obtain fluorinated products like 2-fluoroisonicotinate. The optimization of this process involves adjusting anodic potential and electrolyte concentration (Konno, Shimojo, & Fuchigami, 1998).

Metal-Organic Frameworks (MOFs)

In the field of zirconium-based metal-organic frameworks (Zr-MOFs), compounds like ethyl 3-bromo-5-fluoroisonicotinate have been used to modify the electronic properties of the frameworks. These modifications have implications for catalytic performance, as demonstrated in oxidation reactions of organic compounds (Huang et al., 2017).

Base-Pairing Configurations in Crystal Structures

In studies of base-pairing configurations, derivatives of ethyl 3-bromo-5-fluoroisonicotinate have been used to investigate hydrogen-bonded complexes. These studies offer insights into the molecular structures and bonding in various compounds (Mazza, Sobell, & Kartha, 1969).

Cross-Coupling Reactions

The compound has been involved in Palladium(0)/Copper(I)-cocatalyzed cross-coupling reactions. These reactions are significant for the stereoselective synthesis of β-fluoro-α,β-unsaturated esters, highlighting its role in organic synthesis (Peng, Qing, Li, & Hu, 2000).

Safety And Hazards

Ethyl 3-bromo-5-fluoroisonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Personal protective equipment including face protection is recommended when handling this compound .

properties

IUPAC Name

ethyl 3-bromo-5-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHLLUHMPGJYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673291
Record name Ethyl 3-bromo-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-5-fluoroisonicotinate

CAS RN

1214335-25-7
Record name Ethyl 3-bromo-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a −78° C. solution of LDA (2 M solution in heptane/THF, 14.2 mL, 28.4 mmol) in anhydrous THF (45 mL) was added a solution of the 3-bromo-5-fluoropyridine (5.0 g, 28.4 mmol) in anhydrous THF (20 mL). The reaction mixture was stirred at −78° C. for 45 minutes. Then, a solution of ethyl chloroformate (24 mL, 284 mmol) was added slowly over 10 minutes. After stirring for 20 minutes, the reaction mixture was quenched with a saturated solution of NaHCO3. The mixture was extracted into ethyl acetate (3×100 mL). The combined organic extracts were extracted with water (2×200 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo, affording ethyl 3-bromo-5-fluoropyridine-4-carboxylate (4.8 g, 69% yield). The product was used without further purification.
Name
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a round bottom flask is added 3-bromo-5-fluoropyridine (475 mg, 2.7 mmol) in 4 ml of dry THF at −78° C., followed by the addition of lithium diisopropylamine (1.62 ml, 3.24 mmol). The reaction mixture is stirred at −78° C. for 1 hour, followed by the addition of ethyl chloroformate (586 mg, 5.4 mmol). The reaction mixture is warmed up to room temperature and stirred for 1 hour. The reaction mixture is diluted with EtOAc, washed with saturated NH4Cl/water, brine, dried over anhydrous Na2SO4, filtered and concentrated to give the crude product. Purification by the flash column chromatography affords 670 mg of 3-bromo-5-fluoro-isonicotinic acid ethyl ester.
Quantity
475 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
586 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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